NLX-101 is a synthetic compound classified as a serotonin 5-HT1A receptor biased agonist. [, ] It exhibits high selectivity and efficacy for 5-HT1A receptors, particularly those located in cortical regions of the brain. [] NLX-101 is a valuable tool in scientific research, particularly in the fields of neuroscience and pharmacology. [, ] It is utilized to investigate the role of 5-HT1A receptors in various physiological and pathological processes, including mood disorders, cognitive function, and neurodegenerative diseases. [, , , , , , , , , , , , , , , , , , ]
NLX-101 acts as a biased agonist at serotonin 5-HT1A receptors. [, , , , , , , , , , , , , , , , , , ] Unlike traditional agonists that activate all signaling pathways associated with a receptor, biased agonists preferentially activate specific pathways. [] NLX-101 demonstrates a preference for activating cortical postsynaptic 5-HT1A receptors over those located in the brainstem. [, , , , ] This preferential activation is thought to contribute to its unique pharmacological profile, potentially leading to therapeutic benefits with fewer side effects compared to non-biased agonists. [, ]
Investigating Depression: NLX-101 has demonstrated rapid-acting and sustained antidepressant-like effects in various animal models of depression, including the chronic mild stress (CMS) model. [, , , , , , , ] Its ability to reverse anhedonia, a core symptom of depression, within a short period makes it a promising target for developing fast-acting antidepressants. [, , ]
Exploring Cognitive Function: NLX-101 shows potential for improving cognitive function, particularly in areas like working memory and pattern separation. [, , , ] Studies suggest its ability to enhance cognitive performance in both aged and cognitively impaired animal models. [, ]
Studying Anxiety: While NLX-101 shows potent effects in certain anxiety models like the elevated plus maze (EPM), its anxiolytic activity appears to be dependent on the specific model and experimental conditions used. [, , ]
Neurodegenerative Diseases: Research suggests that activating postsynaptic 5-HT1A receptors, the target of NLX-101, could be beneficial in conditions like stroke. [] Studies using NLX-101 in animal models of stroke have shown promising results in terms of functional recovery and neuroplasticity. []
Other Applications: NLX-101 is also being investigated for its potential in treating conditions like audiogenic seizures, particularly in fragile X syndrome. [] Its ability to modulate specific neurotransmitter systems, like glutamate and dopamine, makes it a valuable tool for studying various brain functions and disorders. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9